2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one
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Overview
Description
2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one is a heterocyclic compound that contains both pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable thioamide with a chloro-substituted pyrrole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazolo[5,4-d]thiazoles share structural similarities and are used in similar applications.
Pyrrole Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine also exhibit comparable properties and uses.
Uniqueness
2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one is unique due to its combined pyrrole and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals .
Properties
Molecular Formula |
C5H3ClN2OS |
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Molecular Weight |
174.61 g/mol |
IUPAC Name |
2-chloro-4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one |
InChI |
InChI=1S/C5H3ClN2OS/c6-5-8-2-1-7-4(9)3(2)10-5/h1H2,(H,7,9) |
InChI Key |
MPZSULJAJGDTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)SC(=N2)Cl |
Origin of Product |
United States |
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